molecular formula C18H16O4 B8270508 Truxillic acid CAS No. 4462-95-7

Truxillic acid

Cat. No.: B8270508
CAS No.: 4462-95-7
M. Wt: 296.3 g/mol
InChI Key: QWFRRFLKWRIKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Truxillic acid is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Properties

Truxillic acid and its derivatives exhibit notable anti-inflammatory activities. Research indicates that α-truxillic acid and 4,4′-dihydroxy-α-truxillic acid demonstrate significant efficacy against inflammatory pain responses. In experimental models, these compounds showed comparable effects to morphine, suggesting their potential as new anti-inflammatory drugs . The dimeric structure of these acids is believed to play a crucial role in their pharmacological activity.

Antinociceptive Effects

Studies have highlighted the antinociceptive properties of α-truxillic acid and β-truxinic acid derivatives. These compounds have been proposed as candidates for developing new analgesics due to their ability to modulate pain pathways effectively . The mechanism of action appears to involve the inhibition of fatty acid binding proteins, which are critical in endocannabinoid signaling .

Dimerization Processes

This compound is primarily produced through the dimerization of cinnamic acid under various conditions, including UV irradiation and X-ray exposure. Recent studies utilizing nonresonant inelastic X-ray scattering spectroscopy have provided insights into the kinetics and mechanisms of this dimerization process, revealing that X-ray-induced reactions can lead to both dimerization and subsequent disintegration of the product .

Synthesis of Truxinates and Truxillates

The synthesis of truxinates and truxillates involves efficient photocycloaddition reactions that yield complex scaffolds with significant pharmacological properties. These compounds are being explored for their potential applications in sustainable plastics and stimuli-responsive systems . The ability to control the composition and structure during synthesis allows for tailored material properties suitable for various applications.

Material Science

This compound derivatives are being investigated for their utility in creating biocompatible materials and sustainable bioplastics. The incorporation of this compound into polymer matrices enhances mechanical properties and introduces photoactivity, making these materials suitable for advanced applications in packaging and biomedical devices .

Case Studies

Study Focus Findings
Anti-inflammatory Activities of α-Truxillic Acid DerivativesPharmacologyDemonstrated significant anti-inflammatory effects comparable to morphine in pain models
Synthesis and Characterization of TruxinatesMaterial ScienceDeveloped methods for synthesizing truxinates with enhanced properties for bioplastics
X-ray Induced Dimerization of Cinnamic AcidChemical ReactionsProvided insights into the reaction mechanisms leading to this compound formation

Properties

IUPAC Name

2,4-diphenylcyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFRRFLKWRIKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196252, DTXSID501316746
Record name Truxillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Truxillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4462-95-7, 490-20-0
Record name Truxillic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4462-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cocaic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Truxillic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC103001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Truxillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Truxillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diphenylcyclobutane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COCAIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821BB4R21V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.